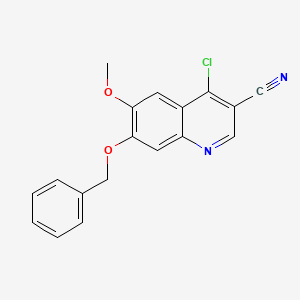

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Description

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile (CAS 214476-99-0) is a substituted quinoline derivative characterized by a benzyloxy group at position 7, a methoxy group at position 6, and a chlorine atom at position 4, with a nitrile (-CN) functional group at position 2. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in pharmaceutical synthesis, such as in the development of kinase inhibitors like Bosutinib (SKI-606) .

Properties

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPONOUVXOCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625836 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-99-0 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves several key steps:

Formation of the Quinoline Core :

- A common approach begins with the reaction of 7-aminoquinoline derivatives with chlorinated or methoxylated reagents to introduce the chloro and methoxy groups onto the quinoline ring.

Introduction of the Benzyloxy Group :

- The benzyloxy group can be introduced via nucleophilic substitution reactions where benzylic halides react with quinoline derivatives.

-

- The carbonitrile group is typically introduced through a reaction involving cyanogen halides or by dehydration of appropriate amide intermediates.

Specific Methodologies

Method A: Phosphoryl Chloride Route

This method utilizes phosphoryl chloride as a reagent to facilitate the introduction of the chloro and benzyloxy groups:

Reagents :

- 7-amino-4-chloro-6-methoxyquinoline

- Phosphoryl chloride

- Benzyl alcohol

-

- A mixture of the starting material (20.55 g, 60 mmole) and phosphoryl chloride (250 mL) is heated at 120°C for approximately 4 hours until dissolved.

- The solution is then cooled and evaporated to remove excess phosphoryl chloride, followed by treatment with aqueous ammonia to neutralize acidity.

- The product is filtered and dried, yielding approximately 19.23 g (99% yield) of the target compound.

Method B: One-Pot Reduction Cyclization

This method involves a two-step one-pot process that simplifies the synthesis:

Reagents :

- Starting material: 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl) ethanone

- Reducing agents and cyclization reagents.

-

- The nitro group is first reduced to an amino group.

- Cyclization occurs under mild conditions without high pressure or temperature.

This method is noted for its operational safety and efficiency, yielding high-quality products suitable for industrial applications.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity compounds:

Chromatography : Column chromatography is commonly employed to separate the desired product from unreacted materials and by-products.

Recrystallization : This technique can be used for further purification by dissolving the crude product in a suitable solvent at elevated temperatures followed by slow cooling.

Characterization of Product

Characterization of synthesized compounds is essential to confirm their structure and purity:

- Spectroscopic Methods :

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass Spectrometry (MS)

These techniques help in verifying the presence of functional groups and confirming molecular weight.

Data Summary Table

| Step | Methodology | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Step 1 | Phosphoryl Chloride Route | Phosphoryl chloride, benzyl alcohol | ~99% | High yield; simple procedure |

| Step 2 | One-Pot Reduction Cyclization | Nitro compound, reducing agents | High | Safe; suitable for industrial scale |

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Reduction: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-amine.

Substitution: 7-(Benzyloxy)-4-amino-6-methoxyquinoline-3-carbonitrile.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit protein tyrosine kinases (PTKs). PTKs are crucial in regulating cell growth and proliferation, and their deregulation is often implicated in cancer development.

Case Studies

- Study 1 : A research study demonstrated that 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile exhibited potent activity against various cancer cell lines, showing IC50 values in the low micromolar range .

- Study 2 : Another investigation into its effects on polycystic kidney disease indicated that the compound could improve kidney function by modulating cellular signaling pathways related to PTK activity .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and other critical enzymes involved in neurotransmission and cell signaling.

- AChE Inhibition : The compound was evaluated for its ability to inhibit AChE, which is vital for managing conditions like Alzheimer's disease. In vitro assays indicated significant inhibitory activity .

Data Table: Enzyme Inhibition Activity

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Mechanism of Neuroprotection

- The compound may reduce oxidative stress and improve cognitive function in animal models of neurodegeneration.

Case Study

- A study reported that treatment with this compound led to improved performance in cognitive tasks among treated subjects compared to controls .

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives.

General Synthetic Route

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chloroquinoline + Methanol | Reflux | 85% |

| 2 | Intermediate + Cyanide Source | Stirring at room temperature | 90% |

This synthetic pathway highlights the efficiency of producing this compound while allowing for modifications to enhance its biological activity.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Physical Properties :

- Molecular Formula : C₁₉H₁₄ClN₂O₂

- Boiling Point : 501.9°C at 760 mmHg

- Flash Point : 257.3°C

- Density : 1.34 g/cm³

- Vapor Pressure : 3.34 × 10⁻¹⁰ mmHg at 25°C .

The compound is classified as non-hazardous under current regulatory frameworks (e.g., EINECS, TSCA), though safety protocols recommend avoiding inhalation, skin contact, and dust formation .

The structural and functional similarities of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile to other quinoline derivatives are critical for understanding its reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Group Impact Analysis :

Nitrile (-CN) vs. Carboxylate (-COOR): The nitrile group in the parent compound increases electrophilicity, favoring nucleophilic substitution reactions, whereas carboxylate esters (e.g., ethyl ester derivative) improve solubility in lipophilic environments . Example: Replacement of -CN with -COOR in Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate reduces reactivity but enhances bioavailability .

Benzyloxy vs. In contrast, 3-chloropropoxy (CAS 214470-68-5) introduces a flexible, electron-withdrawing chain, improving binding to kinase active sites .

Halogenation Effects: Fluorine substitution (e.g., 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile) enhances metabolic stability and membrane permeability compared to benzyloxy derivatives .

Thermal and Solubility Properties :

- The parent compound exhibits a high boiling point (501.9°C) and low vapor pressure (3.34 × 10⁻¹⁰ mmHg), indicative of low volatility.

- In contrast, Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate demonstrates improved solubility in ethanol and DMSO due to its ester group .

Regulatory and Commercial Status :

- This compound is discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale synthesis or niche demand .

- Derivatives like 380844-49-5 remain actively used in high-purity (>95%) research applications .

Biological Activity

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This quinoline derivative exhibits biological activities primarily through the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cancer progression and other diseases.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of growth factor receptor PTKs, including the epidermal growth factor receptor (EGFR) and other related kinases. These kinases are often deregulated in various cancers, leading to uncontrolled cell proliferation. By inhibiting these pathways, the compound can potentially halt tumor growth and induce apoptosis in malignant cells .

Biological Activity and Efficacy

Research indicates that this compound has demonstrated potent anticancer properties in vitro and in vivo. The compound has been shown to:

- Inhibit Cell Proliferation : Studies have reported significant reductions in the proliferation of cancer cell lines when treated with this compound, indicating its potential effectiveness as an anticancer therapy .

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect for therapeutic agents targeting malignancies .

- Target Multiple Kinases : Beyond EGFR, this compound may also affect other PTKs involved in various signaling pathways, enhancing its therapeutic potential against multiple cancer types .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In a study assessing the effects on various human cancer cell lines, it was found that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating high potency .

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Notably, one study reported a 60% reduction in tumor volume within two weeks of treatment .

- Mechanistic Insights : Further investigations revealed that the compound affects downstream signaling pathways by inhibiting phosphorylation events critical for cell cycle progression and survival mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile in academic settings?

Methodological Answer: A common approach involves constructing the quinoline core via cyclization reactions, followed by regioselective functionalization. For example:

Quinoline Core Formation : Use a Gould-Jacobs reaction with ethyl 3-arylaminocrotonate derivatives under acidic conditions to form the quinoline backbone.

Substituent Introduction :

- Chloro Group : Introduce chlorine at position 4 via electrophilic aromatic substitution (e.g., using POCl₃).

- Benzyloxy and Methoxy Groups : Protect hydroxyl intermediates with benzyl or methyl groups using alkylating agents (e.g., benzyl bromide or methyl iodide) in the presence of a base like K₂CO₃.

- Carbonitrile Group : Introduce the nitrile group at position 3 via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed cross-coupling).

Validation : Monitor reaction progress with TLC or HPLC, and confirm regiochemistry via NOESY NMR .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₄ClN₂O₂ requires m/z 329.0695).

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, stability) of this compound?

Methodological Answer: Discrepancies often arise from differences in synthetic routes or purification methods. To address this:

Reproducibility Checks : Synthesize the compound via multiple routes (e.g., Gould-Jacobs vs. Friedländer synthesis) and compare properties.

Stability Studies :

- Assess hygroscopicity by storing samples under controlled humidity (e.g., 40% RH) and monitoring mass changes.

- Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track decomposition products .

Solubility Profiling : Perform phase-solubility diagrams in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage conditions .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize POCl₃-mediated chlorination.

- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve atom economy .

- In Situ Monitoring : Employ ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl, or electron-withdrawing groups at positions 4 and 6.

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP and electronic parameters (Hammett constants) .

- Molecular Docking : Model interactions with target proteins (e.g., tyrosine kinases) to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s spectral data?

Methodological Answer:

- Reference Standards : Compare experimental NMR/MS data with independently synthesized or commercially available standards (if accessible).

- Cross-Validation : Use heteronuclear correlation NMR (HSQC, HMBC) to resolve overlapping signals. For example, distinguish methoxy (δ ~3.8 ppm) from benzyloxy methylene protons (δ ~4.6 ppm) via 2D experiments .

- Meta-Analysis : Compile literature data (e.g., PubChem, ChemSpider) into a database to identify outliers and systemic errors .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

Methodological Answer:

- Cell Lines : Use adherent cancer lines (e.g., A549, HepG2) in 96-well plates. Pre-treat with 0.1–100 μM compound for 48–72 hours.

- Mechanistic Studies :

- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.

- Cell Cycle : Analyze DNA content with propidium iodide staining and flow cytometry.

- Synergy Testing : Combine with cisplatin or paclitaxel to calculate combination indices (CI) using the Chou-Talalay method .

Methodological Challenges

Q. How can researchers improve the yield of the carbonitrile group introduction?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline systems for cyanation reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 15–20%.

- Workup Optimization : Quench reactions with NH₄Cl and extract with ethyl acetate to recover unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.